molecular formula C13H13N3 B1238790 Trp-P-1 CAS No. 62450-06-0

Trp-P-1

Cat. No.: B1238790
CAS No.: 62450-06-0
M. Wt: 211.26 g/mol
InChI Key: LVTKHGUGBGNBPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Trp-P-1 can be synthesized through the pyrolysis of tryptophan. The process involves heating tryptophan at high temperatures, typically above 300°C, in the absence of oxygen. This thermal decomposition leads to the formation of this compound along with other pyrolysis products .

Industrial Production Methods

Industrial production of this compound is not common due to its toxic nature. it can be produced in laboratory settings for research purposes. The compound is often synthesized using controlled pyrolysis of tryptophan, followed by purification processes such as chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Trp-P-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and substituted indole derivatives .

Scientific Research Applications

Trp-P-1 has several applications in scientific research:

Mechanism of Action

Trp-P-1 exerts its effects primarily through its interaction with DNA. It forms DNA adducts, leading to mutations and potentially initiating carcinogenesis. The compound is metabolically activated by enzymes such as cytochrome P450, which convert it into reactive intermediates that can bind to DNA. This process involves molecular targets such as guanine bases in DNA and pathways related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2): Another tryptophan pyrolysis product with similar mutagenic properties.

    2-Amino-3-methylimidazo[4,5-f]quinoline (IQ): A heterocyclic amine formed during the cooking of meat, known for its carcinogenic effects.

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): Another heterocyclic amine with mutagenic and carcinogenic properties.

Uniqueness

Trp-P-1 is unique due to its specific formation from tryptophan pyrolysis and its potent mutagenic effects. It serves as a critical compound for studying the mechanisms of mutagenesis and carcinogenesis induced by dietary heterocyclic amines .

Biological Activity

Trp-P-1 (2-amino-3-methylimidazo[4,5-f]quinoline) is a heterocyclic amine formed during the cooking of protein-rich foods, particularly when meat and fish are overcooked. It is classified as a potent carcinogen and has been extensively studied for its biological activities, particularly its effects on the immune system and its potential role in cancer development.

Carcinogenic Properties

This compound has been shown to possess significant carcinogenic properties. It induces mutations in various biological models, including bacteria and mammalian cells. A study demonstrated that this compound could induce apoptosis in human cells, characterized by morphological changes in nuclear chromatin and internucleosomal DNA fragmentation . Additionally, it has been associated with increased tumorigenesis in animal models, reinforcing its classification as a carcinogen.

Immune System Interaction

Research indicates that this compound exerts immunosuppressive effects by inhibiting dendritic cell (DC) functionality. Dendritic cells are crucial for initiating immune responses, and exposure to this compound has been shown to:

  • Inhibit maturation : this compound reduces the expression of co-stimulatory receptors (CD80, CD86) and major histocompatibility complex (MHC) molecules on DCs stimulated by lipopolysaccharide (LPS) .
  • Reduce cytokine production : It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-12 in LPS-stimulated DCs .
  • Impair T-cell activation : DCs pre-exposed to this compound were less effective at activating autologous T cells, indicating a compromised ability to initiate adaptive immune responses .

The mechanism by which this compound affects dendritic cells involves interference with intracellular signaling pathways. Notably, it does not inhibit LPS binding to Toll-like receptor 4 but disrupts downstream signaling mediated through p38 mitogen-activated protein kinase (MAPK) . This disruption leads to impaired immune responses, which may facilitate tumor growth and progression.

Case Studies

A notable case study involved examining the effects of dietary this compound exposure on human health. In this study, individuals consuming high amounts of grilled or fried meats showed elevated levels of DNA adducts associated with this compound exposure. These adducts are indicative of DNA damage and potential mutagenesis, correlating with increased cancer risk .

Comparative Biological Activity

The biological activity of this compound can be compared with other carcinogenic compounds derived from food:

CompoundSourceCarcinogenic PotentialMechanism of Action
This compoundCooked meatsHighInduces apoptosis; inhibits immune response
Trp-P-2Cooked meatsModerateSimilar mechanisms as this compound
1-NitropyreneProcessed foodsHighForms DNA adducts; mutagenic

Properties

IUPAC Name

1,4-dimethyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-7-12-11(8(2)15-13(7)14)9-5-3-4-6-10(9)16-12/h3-6,16H,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTKHGUGBGNBPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N=C1N)C)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043767
Record name Trp-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62450-06-0
Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62450-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062450060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trp-P-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-1,4-DIMETHYL-5H-PYRIDO(4,3-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAH2R5Z22D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

252 - 262 °C
Record name 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029746
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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